molecular formula C17H18N2O7 B4880376 N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE

N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B4880376
M. Wt: 362.3 g/mol
InChI Key: CVHKFMZCEACBLK-UHFFFAOYSA-N
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Description

N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with a molecular formula of C16H18N2O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves the acetylation of 4-methoxy-2-nitroaniline. One common method includes reacting 4-methoxy-2-nitroaniline with acetic anhydride in an acetic acid solvent. The reaction mixture is stirred at room temperature for an extended period, usually around 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used but generally involve the replacement of methoxy groups.

Scientific Research Applications

N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The benzamide moiety may interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxy-2-nitrophenyl)acetamide: Shares similar functional groups but differs in the acetamide moiety.

    4-Methoxy-2-nitroaniline: A precursor in the synthesis of the target compound.

    4-Hydroxyacetanilide (Acetaminophen): Similar in structure but lacks the nitro group.

Uniqueness

N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the combination of methoxy, nitro, and benzamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O7/c1-23-11-5-6-12(13(9-11)19(21)22)18-17(20)10-7-14(24-2)16(26-4)15(8-10)25-3/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHKFMZCEACBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-nitroaniline (45 mmole, 6.8 g) in dichloromethane (120 ml) and pyridine (75 mmole, 6 ml) is added 3,4,5-trimethoxybenzoylchloride (50 mmole, 11.5 g) in dichloromethane (40 ml). The mixture is stirred at room temperature over night. The precipitate is filtered off and dried in vacuo to yield the title product as an orange solid (74%).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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